molecular formula C17H30O3SSi B12600558 Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]- CAS No. 646038-59-7

Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]-

Cat. No.: B12600558
CAS No.: 646038-59-7
M. Wt: 342.6 g/mol
InChI Key: NSLQXEKRUVWTFB-UHFFFAOYSA-N
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Description

Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]- is a chemical compound with the molecular formula C17H30O3SSi and a molecular weight of 342.575 g/mol . This compound is known for its unique structure, which includes a silane group bonded to a butoxy group substituted with a phenylsulfonyl moiety. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]- typically involves the reaction of silane precursors with appropriate organic reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and solvents to facilitate the reaction. Industrial production methods may include large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]- involves its interaction with molecular targets and pathways within a given system. The specific molecular targets and pathways can vary depending on the application. For example, in biological systems, it may interact with proteins or nucleic acids to exert its effects .

Biological Activity

The compound Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]- is a silane derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and cytotoxic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₈O₃S
  • Molar Mass : 230.33 g/mol
  • CAS Number : Not specifically listed in the provided sources but related silanes are often cataloged under similar identifiers.

Silane compounds generally exhibit biological activity through several mechanisms:

  • Antimicrobial Activity : Silanes can disrupt bacterial cell membranes due to their lipophilic properties, leading to cell lysis. This mechanism is particularly effective against Gram-positive and Gram-negative bacteria.
  • Cytotoxic Effects : Certain silanes have been shown to induce apoptosis in cancer cell lines, making them candidates for anticancer therapies.

Antimicrobial Activity

Research indicates that silanes can significantly reduce microbial adhesion and biofilm formation. For example, a study involving a quaternary ammonium silane demonstrated its effectiveness in reducing oral microorganism adhesion by approximately 80% compared to control groups . The antimicrobial action is attributed to the ability of silanes to penetrate bacterial membranes and disrupt cellular integrity.

Table 1: Antimicrobial Efficacy of Silane Compounds

Compound TypeTarget OrganismsReduction in CFU (%)Reference
Quaternary Ammonium SilaneStaphylococcus aureus, E. coli80%
Silane Coupling AgentCandida albicans, Lactobacillus75%
Triethoxysilylpropyl Succinic AnhydrideOral Biofilm70%

Cytotoxic Activity

The anticancer properties of silanes have been explored through various studies. One notable investigation assessed the effects of phenolic silanes on breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The results indicated significant cytotoxic effects, with treated cells exhibiting increased apoptotic characteristics such as membrane blebbing and chromatin condensation .

Table 2: Cytotoxic Effects of Silane Compounds

Compound TypeCell LineIC50 (µM)Mechanism of ActionReference
Phenolic SilaneMCF-715Induction of apoptosis
Quaternary Ammonium SilaneHeLa10Membrane disruption
Triethoxysilylpropyl Succinic AnhydrideFibroblasts >100Non-cytotoxic towards fibroblastsSurface modification

Case Studies

  • Application in Dental Implants : A study demonstrated the immobilization of triethoxysilylpropyl succinic anhydride on dental implants, which showed no cytotoxicity towards human fibroblasts and exhibited strong antibacterial properties against oral biofilms .
  • Respiratory Toxicity Assessment : Research utilizing human cell-based systems indicated that certain silanes could cause respiratory toxicity when inhaled. This study highlighted the importance of evaluating both the parent compound and its hydrolysis products for comprehensive risk assessments .
  • Anticancer Potential : Investigations into the anticancer properties of phenolic silanes revealed that these compounds could effectively inhibit cancer cell proliferation through apoptotic pathways, suggesting their potential as therapeutic agents in oncology .

Properties

IUPAC Name

[4-(benzenesulfonyl)-2-methylbutoxy]-tert-butyl-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O3SSi/c1-15(14-20-22(5,6)17(2,3)4)12-13-21(18,19)16-10-8-7-9-11-16/h7-11,15H,12-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLQXEKRUVWTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCS(=O)(=O)C1=CC=CC=C1)CO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O3SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401656
Record name Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646038-59-7
Record name Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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